

Understanding 3-Iodoquinoline: A Profile for the Scientist

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodoquinoline**

Cat. No.: **B1589721**

[Get Quote](#)

3-Iodoquinoline is a halogenated aromatic heterocyclic compound. Its molecular structure, featuring a quinoline core with an iodine atom at the 3-position, makes it a valuable building block in medicinal chemistry and materials science. The presence of the C-I bond is key to its utility in cross-coupling reactions, but it also dictates many of the specific safety considerations that are essential for its handling.

Physicochemical Properties Overview

A foundational understanding of **3-Iodoquinoline**'s physical and chemical properties is the first step in a robust risk assessment. These properties influence its behavior in the laboratory environment and inform the necessary control measures.

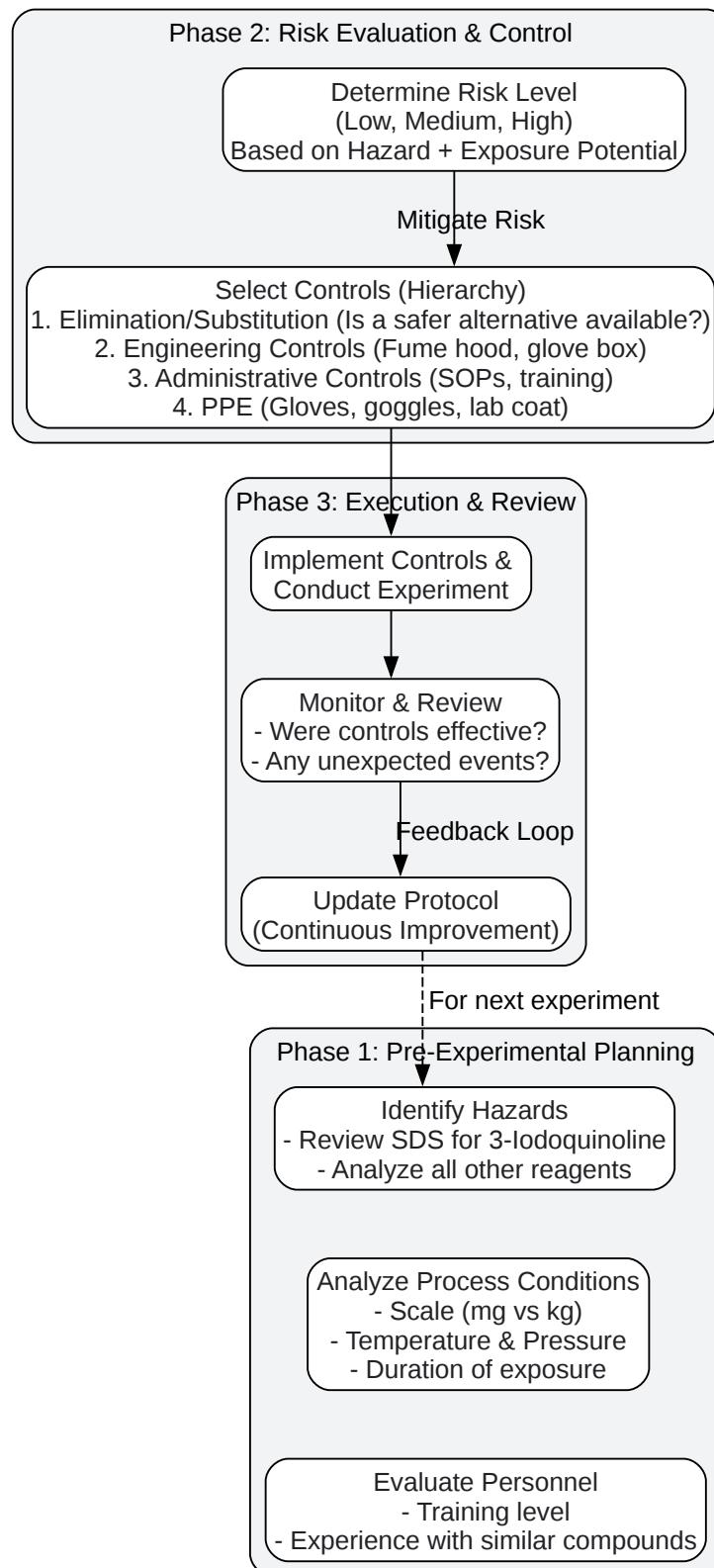
Property	Value	Scientific Implication & Rationale for Caution
Molecular Formula	C ₉ H ₆ IN	The presence of iodine significantly increases the molecular weight compared to quinoline.
Molecular Weight	255.06 g/mol [1] [2]	As a solid powder, inhalation of fine particulates is a primary exposure risk.
Appearance	Off-white to light yellow solid [2]	Any deviation in color could indicate degradation or impurity, warranting re-evaluation before use.
Melting Point	61.5-62.5 °C [2] [3]	The relatively low melting point means it can melt on a hot plate or in certain processing conditions, changing its physical hazard profile from a powder to a liquid.
Boiling Point	105-107 °C at 0.25 Torr [2] [3]	This data is crucial for purification via distillation, indicating that vacuum is required to avoid decomposition at higher atmospheric boiling points.
Storage Temp.	2-8°C, protect from light [2]	Suggests potential for thermal and photochemical degradation. The C-I bond can be susceptible to light-induced homolytic cleavage, forming radical species. Cool, dark storage prevents this decomposition, ensuring the compound's integrity and

preventing the formation of unknown, potentially more hazardous byproducts.

Comprehensive Hazard Identification and Risk Assessment

3-Iodoquinoline is classified as a hazardous substance. A thorough understanding of its specific toxicological profile is critical for developing safe handling protocols. The Globally Harmonized System (GHS) provides the framework for this assessment.[\[1\]](#)

GHS Classification: A Multi-faceted Hazard Profile


According to data aggregated from ECHA C&L notifications, **3-Iodoquinoline** presents a suite of hazards that demand respect and careful management.[\[1\]](#)

- Acute Toxicity (Oral, Dermal, Inhalation): Category 4.[\[1\]](#) This means the substance is harmful if swallowed, in contact with skin, or if inhaled. The causality lies in its ability to be absorbed into the bloodstream through these routes and exert systemic toxic effects.
- Skin Irritation: Category 2.[\[1\]](#) Causes skin irritation upon direct contact. This is common for many halogenated aromatic compounds which can disrupt cellular membranes and cause local inflammation.
- Eye Irritation: Category 2A.[\[1\]](#) Causes serious eye irritation. The crystalline nature of the solid can cause mechanical irritation, while its chemical properties can lead to significant inflammatory responses.
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[\[1\]](#) Inhalation of the powder can directly irritate the mucosal surfaces of the respiratory system.

The Logic of Risk Assessment: A Workflow for Safe Experimentation

A dynamic risk assessment is not a one-time checklist but a continuous scientific process. Before any new procedure involving **3-Iodoquinoline**, a systematic evaluation of the hazards

and the implementation of controls is mandatory. This workflow ensures that safety is integral to the experimental design.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for laboratory risk assessment.

Engineering and Personal Protective Controls: A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions are the first line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).^[4] PPE should never be considered the primary means of protection; it is the last barrier between the researcher and the hazard.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of **3-Iodoquinoline** solid, and any work with its solutions in volatile solvents, must be performed inside a certified chemical fume hood.

- Causality: The fume hood provides negative pressure, continuously drawing air and airborne contaminants (like fine powder dust or solvent vapors) away from the user's breathing zone. This directly mitigates the acute inhalation toxicity and respiratory irritation hazards.
- Self-Validating System: Before starting work, verify that the fume hood's airflow monitor indicates a face velocity between 80-120 feet per minute (fpm). This confirms the hood is functioning correctly and providing adequate protection. Log this verification in the lab notebook.

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be deliberate and based on the specific tasks being performed.

PPE Item	Specification & Rationale
Eye Protection	Chemical safety goggles with side shields or a full-face shield. ^[5] Standard safety glasses are insufficient as they do not protect against splashes or fine airborne particles.
Hand Protection	Nitrile gloves are the standard recommendation for incidental contact. ^[6] They offer good resistance to a wide range of chemicals, including many solvents used to dissolve 3-Iodoquinoline, and provide excellent protection against the solid. ^[7] For prolonged contact or immersion, a heavier glove like Neoprene or a laminate glove (SilverShield/Norfoil) should be used, as nitrile gloves can degrade with extended exposure to certain aromatic or halogenated solvents. ^{[8][9]} Self-Validating System: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and always before leaving the laboratory area.
Body Protection	A flame-resistant laboratory coat with long sleeves and a closed front. The coat should be buttoned completely to provide maximum coverage.
Foot Protection	Closed-toe shoes made of a non-porous material must be worn in the laboratory at all times.

Standard Operating Procedures: From Storage to Disposal

Adherence to detailed, peer-reviewed Standard Operating Procedures (SOPs) is crucial for ensuring safety and experimental reproducibility.

Receipt and Storage

- Verification: Upon receipt, confirm the container is sealed and undamaged.
- Storage: Store in a cool, dry, dark location, such as a refrigerator designated for chemicals (2-8°C), away from strong oxidizing agents and incompatible materials.^[2] The rationale is to prevent thermal and light-induced degradation and to avoid potentially vigorous reactions with oxidizers.
- Inventory: Log the chemical into the laboratory's inventory system, noting the date of receipt and assigned storage location.

Experimental Protocol: Weighing and Preparing a Solution

This protocol is a self-validating system designed to minimize exposure.

- Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Verify the fume hood is operational.
- Staging: Place a weigh boat, spatula, and a sealable container with the appropriate solvent inside the fume hood.
- Weighing: Carefully transfer the required amount of **3-Iodoquinoline** solid from its storage bottle to the weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust.
- Dissolution: Add the weighed solid to the container of solvent. Seal the container and mix gently (swirling or magnetic stirring) until dissolved.
- Cleanup: Clean the spatula with a solvent-dampened wipe. Dispose of the weigh boat and wipe as hazardous waste.
- Final Check: Ensure the primary container of **3-Iodoquinoline** is tightly sealed before returning it to storage.

Accidental Release and Spill Cleanup

Rapid and correct response to a spill is critical to prevent exposure and environmental contamination.

- Alert & Evacuate: Immediately alert others in the area. If the spill is large or involves a volatile solvent, evacuate the immediate area.
- Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and equipped to do so.
- Control & Contain: For a small spill of the solid, gently cover it with a dampened paper towel to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[\[10\]](#)
- Absorb & Collect: Working from the outside in, apply absorbent material over the spill.[\[10\]](#) Once absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.
- Decontaminate: Wipe the spill area three times with a cloth or paper towel soaked in a detergent solution, followed by a water rinse.[\[11\]](#) This ensures the removal of residual chemical.
- Dispose: All contaminated materials (absorbents, PPE, cleaning supplies) must be placed in a sealed container and disposed of as hazardous chemical waste.

Waste Disposal

- Principle of Segregation: All waste containing **3-Iodoquinoline**, whether solid, liquid, or contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
- Rationale for Incineration: Due to its halogenated aromatic structure, **3-Iodoquinoline** is persistent and can be toxic to aquatic life.[\[12\]](#) Landfilling is inappropriate as it can lead to environmental contamination. High-temperature incineration is the required disposal method to ensure complete destruction of the molecule, preventing the release of the compound or toxic byproducts into the environment.

Emergency Response and First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury resulting from exposure.

Exposure Route	First Aid Protocol
Inhalation	Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact	Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek medical attention.
Eye Contact	Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS to the medical personnel.[6]

Conclusion

3-Iodoquinoline is a powerful tool for chemical innovation, but its utility is matched by its potential hazards. By integrating a deep understanding of its chemical nature with rigorous, self-validating safety protocols, researchers can manage these risks effectively. This guide serves as a framework for building a culture of safety, where every experimental choice is informed by a commitment to the well-being of personnel and the protection of the environment.

References

- Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [\[Link\]](#)
- National Center for Biotechnology Information.
- Lab Manager Magazine. (2025-04-17).
- University of California, Berkeley. Glove Selection Guide | Office of Environment, Health & Safety. [\[Link\]](#)
- Environmental Health and Safety.
- University of Wollongong.
- YourGloveSource.com. (2015-05-11). What is the best glove for the handling of chemicals?. [\[Link\]](#)
- Environmental Health and Safety. OSHA Glove Selection Chart. [\[Link\]](#)
- AIBON SAFETY. (2025-06-26). Which are the best gloves for chemical environments?. [\[Link\]](#)
- Queen Mary University of London. Spill procedure: Clean-up guidance. [\[Link\]](#)
- Brigham Young University Cleanroom. Gloves in the Cleanroom. [\[Link\]](#)
- National Center for Biotechnology Information. **3-Iodoquinoline** | C9H6IN | CID 11253836 - PubChem. [\[Link\]](#)
- University of Nottingham.
- University of Pittsburgh.
- LookChem. **3-Iodoquinoline**. [\[Link\]](#)
- Clarkson University. CHEMICAL SPILL PROCEDURES. [\[Link\]](#)
- PubMed. (2020-01-10).
- PubMed. (2011-08-15). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. [\[Link\]](#)
- Duke University. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [\[Link\]](#)
- ResearchGate. (2025-08-10). Environmental Chemistry and Toxicology of Iodine | Request PDF. [\[Link\]](#)
- Loba Chemie. QUINOLINE FOR SYNTHESIS. [\[Link\]](#)
- ResearchGate. Sources, Pathways, and Health Effects of Iodine in the Environment. [\[Link\]](#)
- National Center for Biotechnology Information.
- Cole-Parmer.
- Veolia Water Technologies. Chemical Compatibility Table - Cartridge Filters, Elastomers, and Housings. [\[Link\]](#)
- National Toxicology Program. TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Iodoquinoline | C9H6IN | CID 11253836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-IODOQUINOLINE | 79476-07-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. aibonsafety.com [aibonsafety.com]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. yourglovesource.com [yourglovesource.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Understanding 3-Iodoquinoline: A Profile for the Scientist]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589721#3-iodoquinoline-safety-data-sheet-sds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com